Tiliacorin
Description
Structure
3D Structure
Properties
CAS No. |
27073-72-9 |
|---|---|
Molecular Formula |
C36H38N2O5 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(8R,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28+/m1/s1 |
InChI Key |
DQIJJKSVYLLDQW-IZLXSDGUSA-N |
SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |
Isomeric SMILES |
CN1CCC2=CC3=C4C=C2[C@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |
Canonical SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tiliacorine; |
Origin of Product |
United States |
Isolation and Derivatization Methodologies for Tiliacorin
Semisynthetic and Synthetic Derivatization Techniques for Tiliacorin Analogues
Synthesis of O-acetyl-tiliacorin and Other Functionalized Derivatives
The synthesis of functionalized this compound derivatives, such as O-acetyl-tiliacorin, involves chemical modifications of the parent compound. While specific detailed synthetic procedures for O-acetyl-tiliacorin were not extensively detailed in the search results, the formation of derivatives through chemical modifications is a recognized approach for this compound. smolecule.com O-acetylation is a common chemical reaction used to modify hydroxyl groups in organic molecules, often affecting their polarity, solubility, and biological interactions. nih.govresearchgate.netjournals.org.ge
The chemical structure of this compound, with its hydroxyl groups (as indicated by the presence of "ol" in its IUPAC name and the explicit -OH group in some representations), suggests that it is amenable to acetylation reactions. nih.gov The synthesis of O-acetyl-tiliacorin would likely involve reacting this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or catalyst.
Other functionalized derivatives can be synthesized through various chemical reactions targeting specific moieties within the this compound structure. The dibenzodioxine framework and the presence of nitrogen atoms in the isoquinoline (B145761) units offer potential sites for modification, including oxidation, alkylation, or the introduction of other functional groups. smolecule.comthieme-connect.de For instance, mono-N-demethylated derivatives of this compound have been reported and shown to possess biological activity. researchgate.net
Design and Generation of Novel this compound Analogues for Bioactivity Modulation
The design and generation of novel this compound analogues are driven by the desire to modulate its bioactivity and potentially improve its therapeutic profile. smolecule.com This process typically involves structural modifications of the this compound scaffold to create compounds with altered pharmacological properties, such as increased potency, selectivity, or improved pharmacokinetic characteristics.
Strategies for designing this compound analogues can involve:
Modification of the bisbenzylisoquinoline core: Alterations to the substitution patterns on the aromatic rings or modifications of the nitrogen atoms can lead to new analogues. researchgate.net For example, studies on related bisbenzylisoquinoline alkaloids have explored the impact of modifications on antimycobacterial activity. researchgate.net
Introduction or modification of functional groups: Adding or changing functional groups, such as hydroxyl or methoxy (B1213986) groups, can influence interactions with biological targets. nih.gov As seen with O-acetyl-tiliacorin, even simple modifications like acetylation can alter properties. smolecule.com
Creation of hybrid molecules: Combining the this compound structure or parts of it with other pharmacologically active scaffolds can lead to novel compounds with potentially synergistic effects or unique bioactivities. researchgate.netnih.govmdpi.com
The generation of these analogues relies on synthetic organic chemistry techniques. thieme-connect.denih.govbsu.edu.egmdpi.comrsc.orgnih.govresearchgate.net This can involve multi-step synthesis to construct the complex bisbenzylisoquinoline framework or semi-synthesis starting from isolated this compound or related alkaloids. smolecule.com Techniques like Ullmann coupling have been used in the construction of biaryl systems found in alkaloids like this compound. thieme-connect.de
Structure Activity Relationship Sar Studies of Tiliacorin
Impact of Functional Group Modifications on Pharmacological Efficacy
Modifications to the functional groups present on the Tiliacorin scaffold significantly influence its pharmacological efficacy. fiveable.menih.gov These modifications can alter properties such as solubility, stability, reactivity, and interactions with biological macromolecules, leading to changes in potency and selectivity. fiveable.me
SAR Analysis of Oxidation Products and Their Biological Relevance
Oxidation of this compound can lead to the formation of various derivatives. smolecule.com These oxidation products may exhibit altered biological activities compared to the parent compound. smolecule.com SAR analysis in this context involves identifying the sites of oxidation and evaluating the resulting compounds for their biological effects. For instance, oxidation of hydroxyl or amine groups could change the molecule's hydrogen bonding capacity and charge distribution, impacting its binding to targets. While the search results mention that oxidation can alter biological activity, specific details on the SAR of individual oxidation products of this compound were not found. smolecule.com General principles of SAR indicate that the position and extent of oxidation would be critical determinants of the resulting biological profile. nih.gov
Effects of Hydrolytic Modifications on Active Metabolite Generation
Hydrolysis can also modify this compound, potentially leading to the generation of active metabolites. smolecule.com Hydrolytic cleavage of ester or amide bonds, if present in synthetic derivatives, could release smaller, biologically active fragments or alter the properties of the parent molecule. smolecule.com Understanding the hydrolysis pathways and the activities of the resulting products is important for assessing the in vivo behavior and efficacy of this compound and its analogues. The search results indicate that hydrolysis might lead to the release of biologically active components, but specific examples or detailed SAR studies on hydrolytic modifications of this compound were not provided. smolecule.com
Structure-Activity Relationships of O-acetyl-tiliacorin and other Synthesized Derivatives
Chemical synthesis allows for the creation of this compound derivatives with specific functional group modifications, such as O-acetylation. smolecule.compensoft.net Studies on these synthesized derivatives, including O-acetyl-tiliacorin, are crucial for establishing detailed SARs. Acetylation of hydroxyl groups, for example, can affect a compound's lipophilicity, membrane permeability, and interaction with enzymes. nih.gov
While specific data on the SAR of O-acetyl-tiliacorin was not extensively detailed for this compound itself in the search results, studies on acetylated derivatives of other compounds, such as lycorine (B1675740) and 5-aminosalicylic acid, demonstrate that acetylation can significantly impact biological activity, often improving potency or altering pharmacokinetic properties. nih.govnih.gov For instance, 1-acetyllycorine showed potent antiviral activity with reduced cytotoxicity compared to lycorine. nih.gov Similarly, acetylation of 5-aminosalicylic acid to produce aspirin (B1665792) has been shown to improve its therapeutic potential. nih.gov These examples highlight the potential for O-acetylation to modify the activity of this compound.
SAR studies on other synthesized derivatives would involve systematic variations of substituents on the aromatic rings, the nitrogen atoms, or the oxygen atoms within the this compound structure and evaluating their impact on target activities (e.g., antimicrobial, cytotoxic). nih.govnih.gov
Stereochemical Determinants of this compound and Analogues' Activity
Stereochemistry, including both absolute and relative configurations, plays a critical role in the biological activity of chiral molecules like this compound. soton.ac.ukresearchgate.net Biological targets, such as receptors and enzymes, are often chiral, leading to differential interactions with stereoisomers. soton.ac.ukresearchgate.net
Correlation of Absolute and Relative Stereochemistry with Pharmacological Profile
The absolute and relative stereochemistry of this compound and its analogues are crucial determinants of their pharmacological profiles. researchgate.netscirp.orgmdpi.com The specific three-dimensional arrangement of atoms can influence binding affinity, efficacy, and even metabolic pathways. soton.ac.ukresearchgate.net
For bisbenzylisoquinoline alkaloids like this compound, which possess multiple chiral centers, the relative orientation of the different parts of the molecule is determined by its stereochemistry. researchgate.net This spatial arrangement dictates how the molecule interacts with its biological target. Studies on other chiral drugs have shown that different enantiomers can exhibit vastly different pharmacological activities, ranging from one enantiomer being highly active while the other is inactive or even toxic. soton.ac.ukresearchgate.net
While detailed studies specifically correlating the absolute and relative stereochemistry of this compound with quantitative pharmacological data were not prominently found, the importance of stereochemistry in the activity of similar complex natural products is well-established. scirp.orgmdpi.com Determining the absolute configuration is essential for understanding the precise interactions at the molecular level and for the rational design of stereoselective synthesis of active analogues. soton.ac.ukscirp.orgmdpi.com
Computational Approaches in this compound SAR Studies
Computational methods offer powerful tools to investigate the SAR of this compound and its derivatives without the need for extensive synthesis and biological testing in the initial stages. These approaches can predict activity, identify potential biological targets, and provide detailed insights into molecular interactions. alliedacademies.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the structural properties of a set of compounds to their measured biological activities. alliedacademies.orgnih.gov The goal is to identify and quantify the physicochemical and structural descriptors that are most influential in determining the observed activity. alliedacademies.org Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds or to guide the design of novel derivatives with potentially improved properties. alliedacademies.orgnih.gov
QSAR studies typically involve several steps:
Data Collection: Gathering a dataset of compounds with known structures and biological activities.
Molecular Descriptors Calculation: Computing numerical descriptors that represent various aspects of the molecular structure, such as electronic, steric, and topological properties.
Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a correlation between the descriptors and biological activity.
Model Validation: Assessing the predictive power and robustness of the model using internal and external validation techniques. nih.govnih.gov
While the provided search results discuss QSAR in a general context and its application to other compound series like quinolinone-based thiosemicarbazones and coumarin (B35378) derivatives nih.govnih.govmdpi.com, specific detailed QSAR studies focused solely on this compound were not prominently found with detailed models or data tables in the immediate results. However, the principles outlined in the search results regarding QSAR's role in predicting activity based on structural features are directly applicable to how such studies would be conducted for this compound if the necessary experimental data were available. alliedacademies.orgnih.govnih.gov
QSAR models for this compound would aim to identify which structural moieties or physicochemical properties of the bisbenzylisoquinoline scaffold are critical for its reported activities, such as antimycobacterial or antiplasmodial effects. researchgate.netresearchgate.net For instance, variations in methylation patterns, the presence or absence of hydroxyl groups, or modifications to the linker region between the isoquinoline (B145761) units could be correlated with changes in potency against specific targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. researchgate.netfortunejournals.comnih.gov These methods provide a detailed, atomic-level view of the binding process and the stability of the resulting complex.
Molecular Docking: Molecular docking predicts the preferred orientation (binding pose) and affinity of a ligand when it binds to a specific site on a target protein. fortunejournals.comnih.gov The process involves searching for the optimal fit between the ligand and the receptor pocket, considering factors like shape complementarity and non-covalent interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions). researchgate.netnih.govnih.gov The output typically includes binding scores or energies, which estimate the strength of the interaction. researchgate.netfortunejournals.comnih.gov
Research has utilized molecular docking to explore the potential targets of this compound and its derivatives, particularly in the context of their antimycobacterial activity. One study investigated the molecular interactions of this compound, nortiliacorinine, and 13'-bromotiliacorine against the protein PknB in Mycobacterium tuberculosis. researchgate.net The docking results showed the molecular interactions of these compounds within the binding site of PknB, indicating potential inhibitory mechanisms. researchgate.net Hydrogen bonds were identified as key interactions in the binding of these compounds to PknB. researchgate.net
Another study mentioned the use of molecular docking, alongside molecular dynamics and in vitro enzymatic activity assays, to investigate phytomolecules as inhibitors of resuscitation-promoting factor B (RpfB) in Mycobacterium tuberculosis. researchgate.net While the specific docking details for this compound in this context were not fully elaborated in the snippet, it highlights the application of docking to understand the interactions of Tiliacora triandra alkaloids with mycobacterial targets. researchgate.net
Molecular docking provides valuable initial insights into potential binding modes and key residues involved in the interaction, guiding further experimental studies or more detailed simulations. nih.govacademie-sciences.fr
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations extend the static picture provided by docking by simulating the time-dependent behavior of the ligand-target complex. youtube.comrsc.orgnih.gov MD simulations treat atoms and molecules as interacting particles governed by classical mechanics, allowing the system to evolve over time under specific conditions (e.g., temperature, pressure). youtube.comyoutube.com This provides information about the stability of the complex, conformational changes in the protein and ligand upon binding, and the dynamics of the interactions. rsc.orgnih.gov
MD simulations can provide a more realistic representation of the binding event and the behavior of the complex in a dynamic environment, such as an aqueous solution or a lipid membrane. rsc.orgnih.gov They can be used to refine docking poses, calculate binding free energies more accurately, and explore alternative binding pathways or conformational states. nih.gov
While the search results mention molecular dynamics simulations in the context of studying interactions with mycobacterial targets and for other compound series nih.govresearchgate.net, specific detailed MD simulation studies focused solely on this compound were not extensively detailed with specific data in the provided snippets. However, the application of MD simulations to this compound would involve setting up a simulation system containing the this compound-target complex (obtained from docking or experimental structures) in a simulated physiological environment. researchgate.net The simulation would then track the movement of atoms over time, allowing for the analysis of the stability of the binding pose, the persistence of key interactions identified in docking, and any significant conformational changes. youtube.comyoutube.com
For example, an MD simulation of this compound bound to PknB could reveal how stable the hydrogen bonds identified in docking are over time, whether the protein undergoes any significant structural rearrangements upon this compound binding, and how the flexibility of this compound affects its interaction with the binding site.
Combining molecular docking and MD simulations provides a more comprehensive understanding of the molecular basis of this compound's activity, offering insights into the critical structural features that govern its binding to biological targets and informing the rational design of new, more potent derivatives.
Here is a representative table illustrating the type of data that might be generated and presented in computational SAR studies involving this compound and its derivatives, based on the concepts discussed:
| Compound | Target Protein (e.g., PknB) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction (e.g., H-bond, Hydrophobic) | Putative Binding Affinity |
| This compound | PknB | -X.X | Residue A, Residue B | H-bond, Hydrophobic | High |
| Nortiliacorinine | PknB | -Y.Y | Residue C, Residue D | H-bond, Hydrophobic | Medium |
| 13'-Bromotiliacorine | PknB | -Z.Z | Residue E, Residue F | H-bond, Halogen Bond | High |
Such tables, when populated with data from specific studies, would allow for a clear comparison of the predicted binding characteristics of this compound and its analogs, helping to establish SAR based on computational predictions.
Pharmacological Activities and Molecular Mechanisms of Tiliacorin
Neuropharmacological Modulations by Tiliacorin
This compound has demonstrated potential in modulating neurobiological processes, suggesting its relevance for neurological health and cognitive function smolecule.comnrct.go.thnih.govnih.gov.
Mechanisms of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating neurotransmission wikipedia.orgnih.gov. Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission wikipedia.orgnih.gov. Studies have shown that this compound possesses inhibitory effects on acetylcholinesterase smolecule.comnih.gov. This mechanism is of interest due to the link between reduced acetylcholine levels and neurodegenerative conditions like Alzheimer's disease smolecule.combone-abstracts.org. Research on Tiliacora triandra extract, which contains this compound, has indicated that it can mitigate increased AChE levels in the hippocampus in rat models, suggesting a potential role for this compound in modulating cholinergic function nih.govresearchgate.netnih.gov.
Investigation of Neurotransmitter Receptor Interactions and Allosteric Modulation
Investigations into how this compound interacts with neurotransmitter receptors are ongoing to understand its neuropharmacological potential smolecule.com. While specific detailed findings on this compound's direct interaction and allosteric modulation of neurotransmitter receptors are still being elucidated, the broader study of plant-derived compounds highlights diverse mechanisms, including influencing receptor activity xiahepublishing.com.
Elucidation of Nootropic Pathways and Cognitive Enhancement Mechanisms
Nootropics are substances that purportedly improve cognitive functions such as attention, memory, and learning wikipedia.orghealthopenresearch.orgnih.gov. Traditional uses of Tiliacora triandra have included its application in rejuvenating and neurotonic remedies nrct.go.th. Studies on extracts containing this compound have explored their potential to enhance memory and learning nih.govresearchgate.net. Research in rat models has suggested that Tiliacora triandra extract can improve memory deficits nih.govresearchgate.net. While the precise nootropic pathways modulated by this compound specifically require further detailed investigation, the observed cognitive benefits in studies involving this compound-containing extracts suggest its involvement in mechanisms that support cognitive function nih.govresearchgate.netnih.gov.
Neuroprotective Actions against Oxidative Stress and Cholinergic Dysfunction
Oxidative stress is a significant factor in brain dysfunction and neurodegenerative diseases, characterized by an imbalance between reactive oxygen species production and the ability of the body to counteract their harmful effects nih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. Cholinergic dysfunction, a reduction in cholinergic neurotransmission, is also implicated in cognitive decline and neurodegenerative disorders nih.govbone-abstracts.orgnih.gov. This compound has been noted for its antioxidant activity, which contributes to its potential protective effects against oxidative stress smolecule.comnrct.go.th. Studies on Tiliacora triandra extract have shown its ability to mitigate increased levels of malondialdehyde (a marker of oxidative stress) and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in the hippocampus of rat models nih.govresearchgate.netnih.gov. Furthermore, the extract improved neuron density in hippocampal subregions, suggesting a neuroprotective effect nih.govresearchgate.net. These findings suggest that this compound, as a component of this extract, may exert neuroprotective actions by reducing oxidative stress and ameliorating cholinergic dysfunction nih.govresearchgate.netnih.gov.
Here is a table summarizing some of the observed effects of Tiliacora triandra extract (containing this compound) on neuropharmacological parameters in ethanol-dependent rats:
| Parameter | Ethanol (B145695) Dependence Group | T. triandra Extract Group (various doses) | Significance (vs. Ethanol Group) | Source |
| Escape Latency (Morris Water Maze) | Increased | Decreased | Significant mitigation | nih.govresearchgate.net |
| Retention Time | Decreased | Increased | Significant mitigation | nih.govresearchgate.net |
| AChE Activity (Hippocampus) | Increased | Decreased | Significant mitigation | nih.govresearchgate.netnih.gov |
| MDA Level (Hippocampus) | Increased | Decreased | Significant mitigation | nih.govresearchgate.netnih.gov |
| SOD Activity (Hippocampus) | Decreased | Increased | Significant mitigation | nih.govresearchgate.netnih.gov |
| CAT Activity (Hippocampus) | Decreased | Increased | Significant mitigation | nih.govresearchgate.netnih.gov |
| GSH-Px Activity (Hippocampus) | Decreased | Increased | Significant mitigation | nih.govresearchgate.netnih.gov |
| Neuron Density (Hippocampus) | Decreased | Increased | Significant mitigation | nih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Mechanisms of this compound
This compound has also demonstrated potential as an immunomodulatory and anti-inflammatory agent smolecule.comnrct.go.th. Inflammation is a complex biological response involving various signaling pathways oncotarget.com.
Targeting Inflammatory Signaling Pathways
Inflammatory responses are often mediated through key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38 xiahepublishing.comoncotarget.commdpi.commdpi.comnih.govajol.info. Activation of these pathways can lead to the production of pro-inflammatory mediators and cytokines xiahepublishing.comoncotarget.commdpi.commdpi.com. Natural products, including polyphenols and other plant-derived compounds, have been shown to exert anti-inflammatory effects by modulating these pathways, for example, by inhibiting NF-κB nuclear translocation or blocking MAPK phosphorylation xiahepublishing.commdpi.comajol.infomdpi.comnih.gov. While specific studies detailing this compound's direct interaction with these pathways are needed, the reported anti-inflammatory properties of this compound and extracts containing it suggest that it may interfere with inflammatory signaling cascades smolecule.comnrct.go.th. Research on Tiliacora triandra extract has indicated its anti-inflammatory effects nrct.go.thnih.govresearchgate.netresearchgate.netresearchgate.net. These effects are likely mediated, at least in part, by the modulation of inflammatory pathways, consistent with the known mechanisms of action of other anti-inflammatory plant compounds xiahepublishing.comajol.infomdpi.comnih.gov.
Antimicrobial Efficacy of this compound and its Analogues
This compound and its related bisbenzylisoquinoline alkaloids have demonstrated notable antimicrobial properties against a variety of pathogens, including bacteria, fungi, and malarial parasites. nih.govresearchgate.netncats.ionih.gov
Antimycobacterial Activity against Multi-Drug Resistant Mycobacterium tuberculosis
This compound and its analogues, such as tiliacorinine (B1221359) and 2'-nortiliacorinine, have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB). nih.govresearchgate.netncats.io Studies have reported minimum inhibitory concentration (MIC) values for these alkaloids against MDR-MTB isolates. For example, tiliacorine (B1212292), tiliacorinine, and 2'-nortiliacorinine exhibited MIC values ranging from 0.7 to 6.2 µg/mL against 59 clinical isolates of MDR-MTB. nih.gov Tiliacorine specifically showed an MIC value of 3.1 µg/mL against most MDR-MTB isolates, and similar values against M. tuberculosis H37Rv. nih.govresearchgate.net This suggests that bisbenzylisoquinoline alkaloids, including this compound, could serve as potential new scaffolds for antimycobacterial agents. nih.gov
Table 1: Antimycobacterial Activity of this compound and Analogues against MDR-MTB
| Compound | Source | MIC Range (µg/mL) against MDR-MTB Isolates | MIC (µg/mL) against most MDR-MTB Isolates | MIC (µg/mL) against M. tuberculosis H37Rv |
| Tiliacorine | Tiliacora triandra | 0.7 - 6.2 | 3.1 | 3.1 researchgate.net |
| Tiliacorinine | Tiliacora triandra | 0.7 - 6.2 | 3.1 nih.gov | 6.2 researchgate.net |
| 2'-Nortiliacorinine | Tiliacora triandra | 0.7 - 6.2 | 3.1 nih.gov | 3.1 researchgate.net |
| 13'-Bromo-tiliacorinine | Synthetic | 0.7 - 6.2 | 3.1 nih.gov | Not specified |
General Antibacterial and Antifungal Mechanisms of Action
While specific mechanisms for this compound are not detailed in the provided results, research on other alkaloids and plant extracts containing alkaloids offers insights into potential mechanisms. Alkaloids are known to exhibit antibacterial and antifungal properties through various mechanisms, including disrupting cell membranes, inhibiting essential enzymes, and interfering with the synthesis of cellular components like DNA. nih.govintec.edu.domdpi.comnih.govnih.gov Studies on Tiliacora triandra extracts, which contain alkaloids like this compound, have shown antimicrobial activity against bacteria such as Escherichia coli, Shigella sonnei, Shigella dysenteriae, and Agrobacterium spp., as well as the fungus Aspergillus niger. researchgate.net The antimicrobial potential of plant extracts is often attributed to the presence of various phytochemicals, including alkaloids, flavonoids, and terpenoids, which can act individually or in combination. researchgate.netnih.gov
Antiplasmodial Activity against Plasmodium Species
Bisbenzylisoquinoline alkaloids isolated from Tiliacora triandra, including tiliacorine, tiliacorinine, and nor-tiliacorinin A, have demonstrated in vitro antiplasmodial activity against various strains of Plasmodium falciparum. researchgate.net This suggests a potential role for this compound and its analogues in the development of new antimalarial agents, particularly in the context of increasing drug resistance in Plasmodium species. nih.govresearchgate.netmdpi.comcsir.co.za The mechanism of action for antiplasmodial compounds can involve the inhibition of parasite growth through various pathways, such as interfering with fatty acid biosynthesis or blocking protein synthesis. nih.gov
Antioxidant Mechanisms of this compound
Several studies indicate that Tiliacora triandra extracts possess significant antioxidant activity, and this effect is likely contributed to by the presence of compounds like this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Free Radical Scavenging Capabilities and Redox Modulation
Antioxidant compounds function through various mechanisms, including the direct scavenging of free radicals and the modulation of the cellular redox state. frontiersin.orgmdpi.comnih.govresearchgate.net While direct studies on this compound's specific antioxidant mechanisms are not detailed in the search results, research on Tiliacora triandra extracts highlights their ability to mitigate oxidative stress. nih.govnih.govresearchgate.net This is often assessed through assays measuring free radical scavenging activity, such as DPPH and ABTS assays, and by evaluating the levels and activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). nih.govresearchgate.netresearchgate.net Plant extracts with antioxidant properties can neutralize reactive oxygen species (ROS) by donating electrons or hydrogen atoms, enhance endogenous antioxidant enzyme activity, and chelate transition metal ions. intec.edu.dofrontiersin.org The observed antioxidant effects of Tiliacora triandra extracts, and potentially this compound itself, suggest its ability to contribute to the defense against oxidative damage. nih.govnih.govresearchgate.net
Table 2: Antioxidant Activity of Tiliacora triandra Extracts (containing this compound)
| Extract Source (T. triandra) | Assay Method | Observed Activity / Effect | Reference |
| Roots | DPPH, ABTS | Highest radical scavenging ability compared to stem and leaf extracts. | |
| Stem | DPPH, ABTS | Significant radical scavenging ability, comparable to root extract in some assays. | |
| Leaves | DPPH, ABTS | Exhibited antioxidant activity, though generally lower than root and stem extracts. researchgate.net | researchgate.net |
| Aqueous extract (Leaves) | DPPH scavenging, FRAP | Demonstrated antioxidant activity. researchgate.net | researchgate.net |
| Hydro-ethanolic extract | Various (in vivo) | Mitigated increased MDA levels, increased SOD, CAT, and GSH-Px activities in rats. nih.govnih.gov | nih.govnih.gov |
Regulation of Endogenous Antioxidant Systems
Extracts from Tiliacora triandra, which contain this compound and other compounds, have demonstrated antioxidant properties. Studies have indicated that these extracts can influence endogenous antioxidant systems. For instance, in a study involving ethanol-dependent rats, a Tiliacora triandra extract was shown to mitigate the decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) induced by ethanol dependence. researchgate.net This suggests that components within the extract, potentially including this compound, contribute to enhancing or preserving the body's natural antioxidant defenses, thereby reducing oxidative stress. researchgate.net The plant is known to contain various antioxidant compounds. researchgate.net
Anticancer and Cytotoxic Mechanisms of this compound-Related Compounds
Tiliacora triandra extracts and compounds isolated from the plant, including tiliacorine and tiliacorinine, have been investigated for their anticancer and cytotoxic activities against various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov These effects are mediated through several molecular mechanisms.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which anticancer agents inhibit tumor growth. Studies using Tiliacora triandra leaf powder ethanolic extract (TLPE), which contains this compound, have explored these mechanisms in cancer cells.
In research on cholangiocarcinoma cells (KKU-M213B and KKU-100), the effect of TLPE, both alone and in combination with chemotherapeutic agents like cisplatin (B142131) (Cis) and gemcitabine (B846) (Gem), on cell cycle progression and apoptosis induction was analyzed using flow cytometry. nih.govnih.gov While TLPE alone at a synergistic concentration did not significantly affect cell cycle phases in KKU-M213B cells, combination treatments with Cis or Gem were investigated for their impact on cell cycle arrest and apoptosis. nih.gov
Further mechanistic studies on the synergistic combination treatments revealed that they down-regulated the anti-apoptotic protein Bcl2 and reduced the ratio of Bcl2/Bax in both tested cholangiocarcinoma cell lines. nih.govnih.gov This modulation of Bcl-2 family proteins is a key event in the intrinsic pathway of apoptosis, promoting the release of pro-apoptotic factors and subsequent caspase activation.
Studies on other natural compounds have shown that induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often accompanied by cell cycle arrest at specific phases like G1, S, or G2/M. frontiersin.orgmdpi.commdpi.commdpi.com While the specific direct effects of isolated this compound on apoptosis and cell cycle arrest require further detailed investigation, the observed effects of TLPE in modulating apoptotic proteins in combination treatments suggest this compound's potential involvement in these processes.
Inhibition of Cell Proliferation and Migration Pathways
Inhibition of uncontrolled cell proliferation and migration are hallmarks of effective anticancer agents. Tiliacora triandra extracts have demonstrated antiproliferative effects on various cancer cell lines. nih.govnih.govmdpi.com
The antiproliferative activity of TLPE against cholangiocarcinoma cells (KKU-M213B and KKU-100) has been evaluated using assays such as the MTT assay. nih.govnih.gov The extract showed dose- and time-dependent inhibition of cell proliferation. nih.gov
| Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
| KKU-M213B | 24 | 204.18 ± 3.47 |
| KKU-M213B | 48 | 26.06 ± 1.79 |
| KKU-M213B | 72 | 25.59 ± 2.21 |
| KKU-100 | 48 | 93.51 ± 8.9 |
| KKU-100 | 72 | 98.50 ± 6.11 |
*Note: The values for KKU-100 at 48 and 72 hours represent viability percentages at the synergistic concentration with Gemcitabine, not IC₅₀ values for TLPE alone. nih.gov
Synergistic and Potentiation Effects of this compound in Combination Studies
Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, are a significant area of research in cancer therapy and other pharmacological applications. This compound, as a component of Tiliacora triandra extracts, has shown synergistic potential.
Enhancement of Therapeutic Agent Efficacy
A notable study investigated the synergistic effects of Tiliacora triandra leaf powder ethanolic extract (TLPE) in combination with standard chemotherapeutic drugs, cisplatin (Cis) and gemcitabine (Gem), against cholangiocarcinoma cells. nih.govnih.gov The study demonstrated synergistic drug interactions both in vitro and in vivo. nih.govnih.gov
In vitro experiments showed that the combination treatments significantly inhibited the growth of cancer cells compared to single-drug treatments. nih.govnih.gov Synergistic interactions were observed, allowing for a dose reduction of Cis and Gem while achieving enhanced efficacy. nih.govnih.gov
Furthermore, in nude mouse xenograft models, TLPE enhanced the tumor suppression effects of both Cis and Gem. nih.govnih.gov Beyond enhancing efficacy, the combination treatments with TLPE also appeared to reduce the toxicity associated with Cis and Gem, indicated by improved body weight maintenance and reduced signs of organ toxicity (hepatotoxicity and kidney/spleen toxicity) in the treated mice. nih.govnih.gov This suggests a potential role for this compound-containing extracts in improving the therapeutic index of conventional chemotherapy.
Mechanisms of Hypnotic Potentiation
Some reports suggest that this compound or a related mono-N-demethylated derivative may possess hypnotic potentiation activity. researchgate.netresearchgate.net While the specific mechanisms of this compound's potential hypnotic potentiation are not detailed in the provided search results, hypnotic drugs generally exert their effects by influencing neurotransmitter systems in the brain, often by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through interaction with GABAₐ receptors. slideshare.netpharmacologyeducation.orgmhmedical.comslideshare.net Further research is needed to elucidate the precise molecular mechanisms by which this compound might contribute to hypnotic potentiation.
Preclinical Research Methodologies and Models for Tiliacorin Studies
In Vitro Experimental Models for Tiliacorin Bioactivity Assessment
In vitro studies are fundamental in the initial assessment of this compound's biological activities, providing controlled environments to examine its effects on specific cells, enzymes, and biological processes.
Cell-Based Assays for Target Engagement and Pathway Activation
Cell-based assays are crucial for understanding how this compound interacts with molecular targets within a living cellular context and how it influences downstream signaling pathways. These assays can reveal whether a compound binds to its intended target and the functional consequences of this interaction. conceptlifesciences.comresearchgate.net Techniques such as reporter gene assays, Western blotting to detect changes in protein phosphorylation or expression, and assays measuring the activation of specific signaling molecules are commonly employed. conceptlifesciences.comresearchgate.net For example, studies investigating the anti-cancer potential of tiliacorinine (B1221359) (a related alkaloid) in human cholangiocarcinoma (CCA) cell lines utilized assays like SRB assays to assess proliferation and Western blotting to analyze apoptosis-related proteins such as BAX, BclxL, and XIAP. researchgate.netnih.gov Flow cytometry and acridine (B1665455) orange/ethidium bromide staining were also used to determine apoptosis induction. researchgate.netnih.gov
Enzyme Inhibition and Activation Assays
Enzyme assays are used to determine if this compound can modulate the activity of specific enzymes. This involves incubating the compound with purified enzymes or enzyme preparations and measuring changes in enzyme activity by monitoring the conversion of a substrate to a product. researchgate.net Spectrophotometric or fluorometric methods are often used for detection. This compound has been noted for its potential to inhibit acetylcholinesterase, an enzyme relevant to neurodegenerative diseases. smolecule.com Enzyme inhibition assays, such as those using spectrophotometric methods to monitor the hydrolysis of acetylthiocholine, can be employed to quantify this effect and determine parameters like IC₅₀ values. nih.govscielo.br
Cellular Oxidative Stress and Antioxidant Capacity Assays
These assays evaluate this compound's ability to mitigate cellular damage caused by reactive oxygen species (ROS) and other free radicals or to enhance the cell's own antioxidant defense systems. Common methods include measuring levels of intracellular ROS using fluorescent probes like H₂DCF-DA, quantifying markers of lipid peroxidation such as malondialdehyde (MDA) using assays like the TBARS assay, and assessing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, or the levels of non-enzymatic antioxidants like glutathione (B108866) (GSH). researchgate.netsignosisinc.commdpi.comnih.govabcam.cn These assays help to understand this compound's potential as a protective agent against oxidative damage.
Advanced Cell Culture Methodologies (e.g., 3D Spheroids, Organoids)
While not specifically detailed for this compound in the provided search results, advanced cell culture models like 3D spheroids and organoids are increasingly used in preclinical research to better mimic the in vivo tissue microenvironment compared to traditional 2D cultures. mdpi.comnih.govresearchgate.netnih.govthermofisher.com Spheroids are simple aggregates of cells, while organoids are more complex, self-assembling 3D structures that can recapitulate aspects of organ development and function. nih.govresearchgate.netnih.gov These models offer a more physiologically relevant platform for assessing compound efficacy and mechanisms, particularly in cancer research where 3D tumor models can better reflect tumor architecture and drug penetration. mdpi.comthermofisher.com The use of 3D cultures can provide insights into cell-cell and cell-extracellular matrix interactions that are not present in 2D systems. researchgate.netnih.gov
Co-culture Systems for Complex Biological Interactions
Co-culture systems involve growing two or more different cell types together to study their interactions. mdpi.comnih.gov This is valuable for understanding complex biological processes that involve communication and interplay between different cell populations, such as interactions between cancer cells and immune cells, or endothelial cells and other tissue-specific cells. mdpi.comelevate.bionih.gov Co-culture models can help to investigate how this compound might influence these interactions, for instance, in the context of inflammation or tumor microenvironment modulation. These systems can mimic physiological crosstalk through direct contact or soluble factors. mdpi.comnih.gov
In Vivo Non-Human Animal Models in this compound Research
Animal models allow researchers to study the effects of this compound on disease progression, evaluate its impact on specific biological pathways within an intact organism, and observe potential effects on different organ systems. texilajournal.comatlantic-bone-screen.com Various animal species, most commonly rodents like mice and rats, are used depending on the research question and the specific disease model being investigated. atlantic-bone-screen.commdpi.com While animal models provide valuable insights, it is important to note the inherent differences between species and the challenges in directly translating findings to humans. wellbeingintlstudiesrepository.orgnih.govnih.gov Ethical considerations and the principles of Replacement, Reduction, and Refinement (3Rs) are crucial in the design and execution of in vivo studies. modernvivo.commdpi.com
Rodent Models for Neurocognitive Function and Neurodegeneration
Rodent models, primarily mice and rats, are extensively used in preclinical studies of neurocognitive function and neurodegenerative diseases due to their genetic manipulability, relatively short lifespan, and cost-effectiveness ed.ac.uknih.gov. These models aim to replicate aspects of human neurological conditions, allowing researchers to investigate disease mechanisms and evaluate potential therapeutic interventions.
Various rodent models are employed to study neurodegeneration, including transgenic models that express genes associated with human neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govneurodegenerationresearch.eu For instance, models targeting genes such as APP, presenilin, tau, or APOE are used in AD research. neurodegenerationresearch.eu Toxic models, induced by neurotoxins, are also utilized to mimic specific neuronal damage observed in conditions like Huntington's disease. neurodegenerationresearch.eu
While rodent models offer valuable insights into pathogenic mechanisms, it is important to acknowledge their limitations in fully recapitulating the complexity of human neurodegenerative diseases. nih.govneurodegenerationresearch.eu The predictive validity of these models for human outcomes can be impacted by physiological and psychological differences between species. ed.ac.uk Despite these limitations, rodent models remain a primary tool in preclinical neurodegenerative research. nih.gov
Animal Models of Inflammatory Conditions
Animal models are indispensable tools for studying inflammatory conditions, providing controlled environments to investigate the underlying pathophysiological mechanisms and evaluate potential anti-inflammatory agents. researchgate.netnih.gov Inflammation is a complex process involved in a wide range of disorders, including arthritis, inflammatory bowel disease (IBD), obesity, and cardiovascular diseases. nih.gov
Various animal models have been developed to mimic different inflammatory states. For studying inflammatory joint diseases like rheumatoid arthritis (RA), models such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice and rats are commonly used. researchgate.netmdpi.com These models often exhibit key features of human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion. researchgate.netmdpi.com Other models, like adjuvant-induced arthritis (AIA) and TNF transgenic models, are also employed to predict drug efficacy and study disease mechanisms in RA. mdpi.com
For inflammatory bowel disease research, rats and mice are frequently used due to their practicality and genetic manipulability. nih.gov Other animals, including guinea pigs, rabbits, and pigs, offer unique advantages for studying specific aspects of IBD pathology and the interplay between neurological, immunological, nutritional, and metabolic factors. nih.gov
Chronic inflammation can be induced in animal models using various methods, such as the injection of substances like lipopolysaccharide (LPS) or complete Freund's adjuvant (CFA). nih.gov These models help researchers understand the mechanisms of chronic inflammation and identify potential therapeutic targets. nih.gov
Data from studies using these models can include measures of inflammation such as:
| Inflammatory Marker/Observation | Animal Model | Relevance to Human Condition |
| Synovial inflammation | CIA, CAIA | Rheumatoid Arthritis |
| Pannus formation | CIA, CAIA | Rheumatoid Arthritis |
| Cartilage degradation | CIA, CAIA | Rheumatoid Arthritis |
| Bone erosion | CIA, CAIA | Rheumatoid Arthritis |
| Epidermal thickening | Pruritus models | Skin inflammatory conditions |
| Inflammatory cell aggregation | Pruritus models | Skin inflammatory conditions |
| Increased inflammatory cytokines | Various inflammation models | General inflammation |
Note: This table is illustrative of the types of data generated in these models.
Infection Models for Antimicrobial Efficacy Assessment
Infection models are crucial for evaluating the antimicrobial efficacy of new compounds against various pathogens. The rise of multidrug-resistant (MDR) bacteria highlights the urgent need for novel antibacterial agents, and animal models play a vital role in assessing the potential of these candidates. nih.gov
While the specific animal models used for this compound's antimicrobial efficacy assessment are not detailed in the provided search results, preclinical studies for antimicrobial agents typically involve inducing infections in susceptible animal hosts, often rodents. These models can include systemic infections, localized infections (e.g., skin, lung, urinary tract), or infections with specific MDR strains. nih.govnih.gov
Evaluation of antimicrobial efficacy in these models can involve:
Measuring bacterial load in tissues or fluids.
Assessing survival rates.
Monitoring clinical signs of infection.
Evaluating histopathological changes in infected tissues.
Research findings in this area would typically involve comparing outcomes in treated animals versus control groups to determine the extent to which the compound reduces infection severity or eliminates the pathogen.
Xenograft and Syngeneic Models for Anticancer Investigations
Preclinical anticancer investigations heavily rely on in vivo models to evaluate the efficacy of potential therapeutic agents. Xenograft and syngeneic models are two primary types of tumor models used in this context. genoway.comcrownbio.com
Xenograft models involve transplanting human cancer cells or tissues into immunodeficient mice. These models are useful for studying the growth and response of human tumors to treatment in a living system. Patient-derived xenografts (PDX), where tumor tissue directly from a patient is implanted, are considered to better retain the characteristics of the original human tumor. crownbio.com
Syngeneic models involve transplanting tumor cells that originated from the same genetic background as the recipient immunocompetent mouse. genoway.comcrownbio.comantineo.fr A key advantage of syngeneic models is the presence of an intact immune system, which allows for the investigation of the complex interactions between the tumor and the host immune response, particularly relevant for evaluating immunotherapies. genoway.comantineo.frmdpi.com Different syngeneic models exist for various cancer types, including melanoma, colon cancer, and leukemia, with variations in their immunogenicity and responsiveness to therapies. genoway.comantineo.frmdpi.comresearchgate.net
Studies using these models can generate data on:
Tumor volume or size over time.
Tumor weight.
Survival rates.
Metastasis formation.
Changes in the tumor microenvironment, including immune cell infiltration. mdpi.com
| Model Type | Description | Immune System | Advantages | Disadvantages |
| Xenograft | Human cancer cells/tissue in immunodeficient mice | Absent/Limited | Study human tumors; PDX models mimic patient tumors | Lack of functional immune system limits immunotherapy studies |
| Syngeneic | Murine cancer cells in immunocompetent mice | Intact | Allows study of tumor-immune interactions; relevant for immunotherapy | May not perfectly replicate human tumor biology; potential for genetic drift |
Note: This table provides a general comparison of the model types.
Research findings in xenograft and syngeneic models would typically demonstrate the ability of this compound to inhibit tumor growth, reduce tumor volume or weight, or improve survival rates compared to control groups. Studies in syngeneic models could also provide insights into this compound's impact on the anti-tumor immune response.
Advanced Computational and In Silico Approaches in this compound Preclinical Research
Computational and in silico approaches are increasingly integrated into preclinical research to enhance the understanding of drug behavior, predict outcomes, and optimize experimental design. These methods leverage mathematical models and computer simulations to analyze data and generate insights that may be difficult or impossible to obtain solely through experimental means.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial in silico approach that aims to establish mathematical relationships between drug exposure (pharmacokinetics) and the resulting biological effects (pharmacodynamics). esmed.orgugd.edu.mkfrontiersin.orgmdpi.com This integrated approach allows researchers to describe the complete time course of the dose-response relationship. mdpi.com
PK models describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time. PD models describe the relationship between drug concentration at the site of action and the magnitude of the effect. mdpi.com By combining these, PK/PD models can predict drug concentrations in target tissues, optimize dosing regimens, and forecast therapeutic success by analyzing the relationship between drug concentration and response. esmed.org
In the context of this compound, PK/PD modeling could be used to:
Predict the concentration of this compound in relevant tissues (e.g., brain tissue for neurocognitive studies, inflammatory sites for anti-inflammatory studies, tumor tissue for anticancer studies).
Relate this compound exposure levels to observed effects in preclinical models (e.g., improvement in cognitive function, reduction in inflammation, inhibition of tumor growth).
Inform the design of future preclinical studies or potential clinical trials by predicting effective exposure levels.
PK/PD modeling is particularly valuable in oncology for predicting tumor growth inhibition and translating preclinical data into clinical insights. esmed.org It also plays a role in the development of antibacterial and antifungal pharmacotherapies by predicting the relationship between dosing regimens and pharmacological activity against pathogens. mdpi.com
Physiologically Based Pharmacokinetic (PBPK) Simulations
Physiologically based pharmacokinetic (PBPK) modeling is a type of computational modeling that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biologically realistic framework. nih.govmdpi.comnih.govamazon.com PBPK models represent the body as a system of interconnected organs and tissues, using physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., permeability, protein binding, metabolism) to predict drug concentrations over time in various parts of the body. europa.eu
PBPK simulations offer several advantages in preclinical research:
Prediction of drug concentrations in different tissues: PBPK models can predict drug distribution to target organs and potential sites of toxicity. europa.eu
Extrapolation across species: PBPK models can facilitate the translation of preclinical data from animal models to predict pharmacokinetics in humans. nih.gov
Evaluation of the impact of physiological factors: These models can simulate how variations in physiology (e.g., age, disease state) might affect drug behavior. mdpi.com
Prediction of drug-drug interactions (DDIs): PBPK models are widely used to predict potential interactions between a drug and other co-administered medications by considering their effects on drug-metabolizing enzymes and transporters. mdpi.comeuropa.eu
For this compound, PBPK simulations could be employed to:
Predict its pharmacokinetic profile in different animal species used in preclinical studies.
Estimate human pharmacokinetics based on preclinical data.
Investigate the potential for this compound to cause or be affected by drug-drug interactions.
Guide the design of dosing strategies for preclinical experiments.
PBPK modeling is increasingly recognized by regulatory agencies as a valuable tool to support drug development and inform decision-making. nih.goveuropa.eu
Virtual Screening for Novel Target Identification
Virtual screening (VS) is a computational method used in drug discovery to identify potential bioactive compounds by evaluating large chemical libraries based on knowledge of a protein target or known active ligands researchgate.netnih.gov. This in silico approach can significantly reduce the time and resources required compared to traditional high-throughput screening researchgate.netnih.govfrontiersin.org. Target-based virtual screening involves docking small molecules, such as this compound, to the 3D structure of a target site to predict interactions and evaluate binding feasibility mdpi.com. The process typically involves identifying potential targets relevant to a disease, followed by computational docking studies to assess the binding affinity and specificity of compounds like this compound towards these targets frontiersin.orgresearchgate.net. Analyzing the protein-ligand interactions and crucial amino acids involved in binding provides insights into the potential mechanism of action mdpi.com. While the search results did not provide specific data on this compound's application in virtual screening for novel target identification, the methodology is a standard approach in preclinical research for exploring the potential interactions of compounds with various biological targets researchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net.
Methodologies for Investigating this compound's Pharmacodynamics
Pharmacodynamics (PD) studies investigate the biochemical and physiological effects of a drug and its mechanism of action nih.gov. Methodologies for investigating the pharmacodynamics of a compound like this compound in preclinical systems involve assessing its biological activity and the resulting effects on relevant biomarkers or physiological endpoints nih.govnih.gov. These studies aim to understand how the compound interacts with its target(s) and the downstream consequences of these interactions angelinipharma.com.
Dose-Exposure-Response Relationship Studies in Preclinical Systems
Dose-exposure-response (D-E-R) relationship studies are crucial in preclinical research to understand the relationship between the dose of a compound, its concentration at the site of action (exposure), and the magnitude of the resulting pharmacological effect (response) europa.eunih.gov. These studies help in characterizing the compound's activity and informing dose selection for subsequent studies europa.eunih.gov. In preclinical systems, this can involve administering varying doses of this compound to animal models or using in vitro systems and measuring both the exposure levels (e.g., plasma concentration) and the relevant pharmacodynamic response nih.gov. PK/PD modeling is often employed to integrate data from these studies and predict the relationship between exposure and response nih.govnih.gov. For instance, studies on other compounds have utilized PK/PD modeling to determine the index that best correlates with efficacy, such as the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) for antimicrobials nih.gov. While specific D-E-R data for this compound was not found in the search results, the general methodology involves quantitative analysis of the relationship between this compound concentration and its biological effect in a controlled preclinical setting.
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are measurable indicators that reflect the pharmacological activity of a compound nih.govnih.gov. Identifying and validating these biomarkers in preclinical studies is essential for assessing the engagement of the target and the biological effect of the compound nih.govnih.gov. Biomarkers can include biochemical markers, physiological changes, or imaging markers that are modulated by the compound's activity nih.govnih.gov. For this compound, this would involve identifying specific molecular or physiological indicators that change in response to this compound administration in preclinical models. Validation ensures that the biomarker reliably reflects the compound's pharmacodynamic effect nih.gov. Studies in other areas have utilized various biomarkers, such as changes in protein phosphorylation or levels of specific metabolites, to assess the activity of drug candidates nih.gov. The selection and validation of appropriate PD biomarkers for this compound would depend on its proposed mechanism of action and the disease context being studied.
Preclinical Drug-Drug Interaction Studies
Preclinical drug-drug interaction (DDI) studies are conducted to assess the potential for a new compound, such as this compound, to alter the pharmacokinetics or pharmacodynamics of co-administered drugs nih.govbiopharmaservices.commdpi.com. These studies are critical for identifying potential interaction risks before clinical trials biopharmaservices.comallucent.com. PK-based DDIs often involve the modulation of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, or drug transporters biopharmaservices.commdpi.com. In vitro methods using hepatic microsomes or hepatocytes are commonly employed to assess the potential of a compound to inhibit or induce these enzymes and transporters nih.govmdpi.comallucent.com. In vivo preclinical DDI studies, often using animal models, can further evaluate the impact of co-administration on the pharmacokinetics and pharmacodynamics of other drugs nih.govbiopharmaservices.comnih.gov. While specific preclinical DDI data for this compound were not found, the standard methodologies would involve evaluating this compound's effects on major CYP450 enzymes (like CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5) and key transporters in in vitro systems, followed by in vivo studies if potential interactions are indicated biopharmaservices.commdpi.comallucent.com. PD-based DDIs occur when drugs have additive, synergistic, or antagonistic effects at the receptor or pathway level mdpi.com. These can be assessed through in vivo comparative pharmacodynamic studies evaluating physiological indicators after combination therapy versus monotherapy nih.gov.
Future Research Directions and Translational Perspectives for Tiliacorin
Discovery and Optimization of Novel Tiliacorin Analogues with Enhanced Biological Specificity
The exploration of this compound's therapeutic potential necessitates the discovery and optimization of novel analogues. This involves synthesizing derivatives with modified structures to enhance specific biological activities, improve pharmacokinetic properties, and potentially reduce off-target effects. Research into the construction of the biaryl portion of this compound has utilized classical Ullmann coupling, suggesting avenues for synthetic modifications thieme-connect.de. Identifying structural-activity relationships (SAR) is crucial in this process to design compounds with improved potency and selectivity for particular molecular targets.
Exploration of this compound's Modulatory Effects on Undiscovered Molecular Targets and Signaling Pathways
While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still evolving. Future research should focus on employing advanced biochemical and cell biology techniques to identify novel protein interactions and downstream effects. This could involve pull-down assays, reporter gene assays, and phosphoproteomic analysis to map the intricate network of cellular processes influenced by this compound. Natural compounds, including alkaloids, are considered a rich source for pharmaceutical research and development, often interacting with various molecular targets naturalproducts.net.
Development of Advanced Preclinical Models to Mimic Human Pathophysiology More Closely
Translating the in vitro findings of this compound's activity to in vivo relevance requires the development and utilization of more sophisticated preclinical models. Traditional cell culture and simple animal models may not fully recapitulate the complexity of human diseases. Future studies should consider using advanced models such as organoids, patient-derived xenografts (PDXs), and genetically engineered animal models that better mimic human pathophysiology and tumor microenvironments nih.gov. Studies investigating Tiliacora triandra extract, which contains this compound, have utilized nude mouse xenograft models to assess anticancer activity in combination with chemotherapy, highlighting the utility of such models in preclinical evaluation nih.govresearchgate.net.
Investigation of this compound's Therapeutic Potential in Emerging Disease Areas
This compound has shown promise in various areas, including antimycobacterial and potential antimalarial activities researchgate.netresearchgate.net. Future research should explore its therapeutic potential in other emerging disease areas, particularly those with limited treatment options or increasing drug resistance. This could include investigating its effects on neglected tropical diseases, viral infections, or other conditions where modulation of inflammation, oxidative stress, or specific cellular pathways is relevant. Emerging and re-emerging infectious diseases pose a significant threat to global public health, and the search for effective therapeutic approaches is ongoing nih.govnih.govmdpi.compagepress.org.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of this compound's effects, the integration of various omics technologies is essential. Genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive data on the molecular changes induced by this compound in biological systems. Single-cell omics technologies, in particular, offer the ability to dissect cellular diversity and understand drug effects at a single-cell resolution nih.govnih.gov. This integrated approach can help identify biomarkers of response, unravel complex mechanisms of action, and predict potential off-target effects.
Q & A
Q. What are the validated methods for isolating Tiliacorin from natural sources, and how can researchers ensure structural integrity and purity?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification (e.g., column chromatography or HPLC). To validate purity, researchers should use a combination of techniques:
- Melting point analysis to confirm consistency with literature values.
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation .
- Thin-layer chromatography (TLC) or HPLC-PDA to verify homogeneity (>95% purity) .
- Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- NMR (¹H, ¹³C, DEPT, HSQC) for functional group and carbon skeleton analysis.
- FT-IR to identify key bonds (e.g., carbonyl groups).
- UV-Vis spectroscopy for conjugation analysis.
- Conflict Resolution :
- Cross-validate data using multiple solvents (e.g., DMSO-d6 vs. CDCl3 for NMR).
- Compare with authentic standards or literature spectra.
- Use density functional theory (DFT) simulations to predict NMR shifts and reconcile discrepancies .
Q. How should in vitro bioactivity assays for this compound be designed to ensure statistical robustness and relevance to pharmacological mechanisms?
- Methodological Answer :
- Experimental Design :
- Use positive and negative controls (e.g., known inhibitors or solvents).
- Employ dose-response curves (e.g., 5–8 concentrations) to calculate IC₅₀ values.
- Replicate experiments ≥3 times to assess variability.
- Assay Types :
- Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements).
- Cell viability assays (e.g., MTT or resazurin assays) with appropriate cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?
- Methodological Answer :
- Repeat key experiments under standardized conditions (pH, temperature, solvent).
- Use knockout models (e.g., CRISPR/Cas9) or specific inhibitors to isolate pathways.
Q. What strategies optimize this compound’s synthetic pathways for improved yield and scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Reaction Engineering :
- Screen catalysts (e.g., chiral ligands for asymmetric synthesis) and solvents (e.g., ionic liquids for stability).
- Use Design of Experiments (DoE) to optimize variables (temperature, pressure, stoichiometry).
- Analytical Validation :
- Monitor reaction progress via in-situ FT-IR or Raman spectroscopy .
- Confirm stereochemistry with X-ray crystallography or electronic circular dichroism (ECD) .
Q. How can computational models predict this compound’s molecular interactions, and what validation protocols are required?
- Methodological Answer :
- In Silico Workflow :
Molecular docking (AutoDock Vina, Schrödinger) to identify binding pockets.
Molecular dynamics (MD) simulations (GROMACS) to assess stability over ≥100 ns.
Free-energy calculations (MM/PBSA) to quantify binding affinity.
Q. What longitudinal study designs are appropriate for evaluating this compound’s chronic toxicity and metabolic stability?
- Methodological Answer :
- In Vivo Models :
- Use rodent cohorts with staggered dosing (e.g., 30–90 days).
- Collect plasma/tissue samples at fixed intervals for LC-MS pharmacokinetics .
- Endpoint Analysis :
- Histopathology (liver/kidney sections) and biomarker panels (ALT, AST, creatinine).
- Metabolomics (GC-MS) to identify accumulation or detoxification pathways .
Methodological Frameworks
- Question Formulation : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
- Literature Review : Use Scopus and PubMed with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") and citation chaining .
- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
